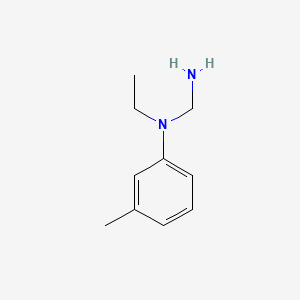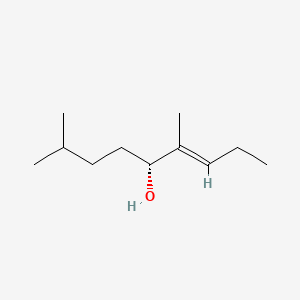
4,8-Dimethyl-3-nonen-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dimethyl-3-nonen-5-ol is an organic compound with the molecular formula C11H22O It is a non-cyclic alcohol with a nonene backbone, characterized by the presence of two methyl groups at the 4th and 8th positions and a hydroxyl group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-3-nonen-5-ol can be achieved through several synthetic routes. One common method involves the hydroboration-oxidation of 4,8-dimethyl-3-nonene. The reaction typically proceeds as follows:
Hydroboration: 4,8-Dimethyl-3-nonene is treated with borane (BH3) in tetrahydrofuran (THF) to form the organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation of precursors.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Dimethyl-3-nonen-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 4,8-Dimethyl-3-nonen-5-one.
Reduction: Formation of 4,8-Dimethyl-3-nonane.
Substitution: Formation of 4,8-Dimethyl-3-nonen-5-chloride or 4,8-Dimethyl-3-nonen-5-bromide.
Applications De Recherche Scientifique
4,8-Dimethyl-3-nonen-5-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,8-Dimethyl-3-nonen-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes and lead to various effects, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,8-Dimethyl-7-nonen-2-one
- 4,8-Dimethylnonan-2-one
- Geraniol (3,7-Dimethyl-2,6-octadien-1-ol)
- Citronellol (3,7-Dimethyl-2-octen-1-ol)
Uniqueness
4,8-Dimethyl-3-nonen-5-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
74499-57-3 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
(E,5R)-4,8-dimethylnon-3-en-5-ol |
InChI |
InChI=1S/C11H22O/c1-5-6-10(4)11(12)8-7-9(2)3/h6,9,11-12H,5,7-8H2,1-4H3/b10-6+/t11-/m1/s1 |
Clé InChI |
SOVKQCIFRGQAEQ-CDCCAWJDSA-N |
SMILES isomérique |
CC/C=C(\C)/[C@@H](CCC(C)C)O |
SMILES canonique |
CCC=C(C)C(CCC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



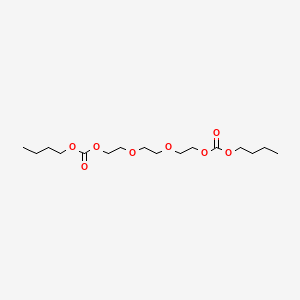
![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)
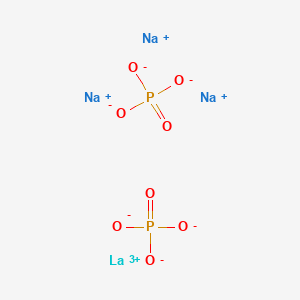
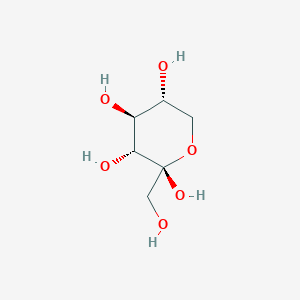

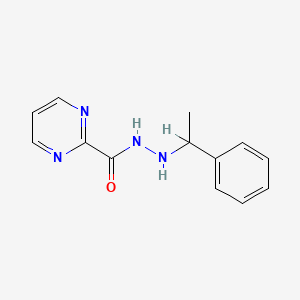
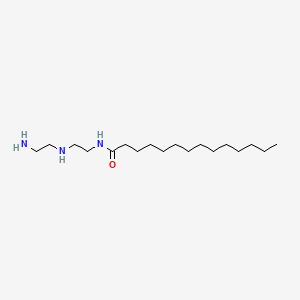
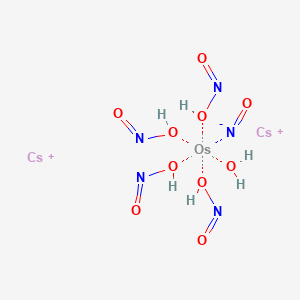
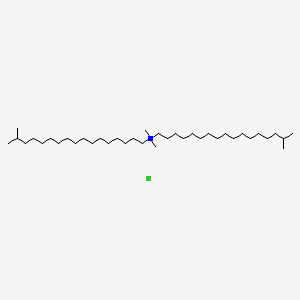
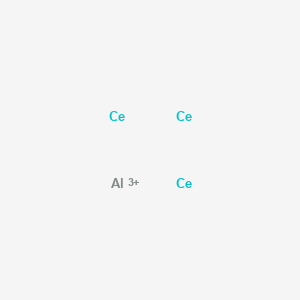
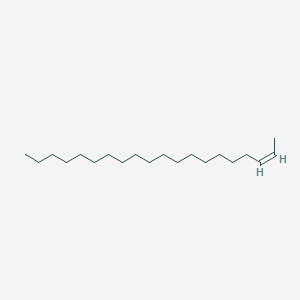
![sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
